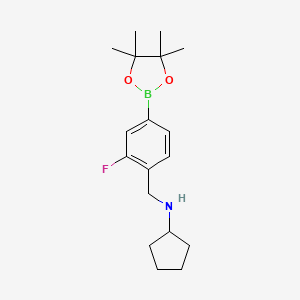

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research This compound features a boronic acid ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid. This can be achieved through the reaction of 4-(N-Cyclopentylaminomethyl)-3-fluorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

-

Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction typically occurs under mild conditions, often using a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent purification processes, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is primarily used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medical research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the pharmacokinetics and pharmacodynamics of drugs, making them more effective. Additionally, the fluorine atom can improve the metabolic stability and bioavailability of the compounds.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.

Mécanisme D'action

The mechanism of action of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the cyclopentylaminomethyl and fluorine substituents, making it less reactive in certain contexts.

4-Fluorophenylboronic Acid, Pinacol Ester: Similar but without the cyclopentylaminomethyl group, affecting its steric and electronic properties.

Cyclopentylboronic Acid, Pinacol Ester: Lacks the aromatic ring and fluorine atom, resulting in different reactivity and applications.

Uniqueness

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is unique due to the combination of its boronic acid ester group, fluorine atom, and cyclopentylaminomethyl substituent. This combination enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Activité Biologique

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester (CAS Number: 2377608-05-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentyl group and a fluorine atom, which may influence its interaction with biological targets.

- Molecular Formula : C18H27BFNO2

- Molecular Weight : 316.24 g/mol

- Purity : ≥ 95%

- Storage Conditions : Refrigerated

Boronic acids, including this compound, are known for their ability to interact with diols and other biomolecules, potentially influencing various biological pathways. The presence of the fluorine atom can enhance the compound's lipophilicity and stability, which may improve its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have evaluated the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) | Reference |

|---|---|---|---|

| 3a | RPMI-8226 (Leukemia) | >20% | |

| 3b | A549 (Lung Cancer) | >10% | |

| 6c | UACC-257 (Melanoma) | >15% |

These findings indicate that the compound may possess selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanisms and potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer properties, boronic acids have been studied for their antibacterial effects. The mechanism often involves inhibition of bacterial enzymes that utilize boron-containing compounds.

Case Study: Antibacterial Evaluation

A study conducted on various phenylboronic acid derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in the compounds, particularly the introduction of cyclopentyl groups, were found to enhance their antibacterial efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid is crucial for assessing its therapeutic viability. Preliminary studies suggest that boronic acids can exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Toxicity Studies

Toxicological assessments are essential to ensure safety in potential therapeutic applications. Current data indicate moderate toxicity in vitro, necessitating further in vivo studies to evaluate the safety profile comprehensively.

Propriétés

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAIWOJYGAHNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.